Benzeneacetamide, N-[2-(dimethylamino)-2-(2-thienyl)ethyl]-4-methoxy-
Overview
Description
Benzeneacetamide, N-[2-(dimethylamino)-2-(2-thienyl)ethyl]-4-methoxy- is a complex organic compound with the molecular formula C17H22N2O2S. This compound is characterized by the presence of a benzene ring, an acetamide group, a dimethylamino group, a thienyl group, and a methoxy group. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
Benzeneacetamide derivatives can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . The exact interaction with its targets would depend on the specific biological context and the nature of the target.
Biochemical Pathways
The compound, being a derivative of benzeneacetamide, might be involved in electrophilic aromatic substitution reactions . These reactions could potentially affect various biochemical pathways, depending on the specific targets of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, N-[2-(dimethylamino)-2-(2-thienyl)ethyl]-4-methoxy- typically involves multiple steps. One common method includes the reaction of 4-methoxybenzoyl chloride with 2-(dimethylamino)ethylamine in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 2-thiophenecarboxaldehyde under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetamide, N-[2-(dimethylamino)-2-(2-thienyl)ethyl]-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzeneacetamide derivatives.
Scientific Research Applications
Benzeneacetamide, N-[2-(dimethylamino)-2-(2-thienyl)ethyl]-4-methoxy- is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetamide, N-[2-(dimethylamino)ethyl]-4-methoxy-
- Benzeneacetamide, N-[2-(dimethylamino)-2-(2-furyl)ethyl]-4-methoxy-
- Benzeneacetamide, N-[2-(dimethylamino)-2-(2-pyridyl)ethyl]-4-methoxy-
Uniqueness
Benzeneacetamide, N-[2-(dimethylamino)-2-(2-thienyl)ethyl]-4-methoxy- is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-(4-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-19(2)15(16-5-4-10-22-16)12-18-17(20)11-13-6-8-14(21-3)9-7-13/h4-10,15H,11-12H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCYKUKGLMYLGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)CC1=CC=C(C=C1)OC)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401165047 | |
Record name | N-[2-(Dimethylamino)-2-(2-thienyl)ethyl]-4-methoxybenzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401165047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850593-09-8 | |
Record name | N-[2-(Dimethylamino)-2-(2-thienyl)ethyl]-4-methoxybenzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850593-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(Dimethylamino)-2-(2-thienyl)ethyl]-4-methoxybenzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401165047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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